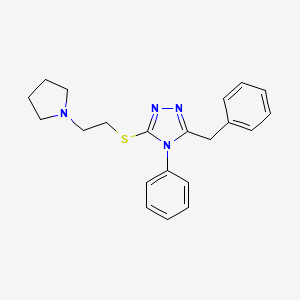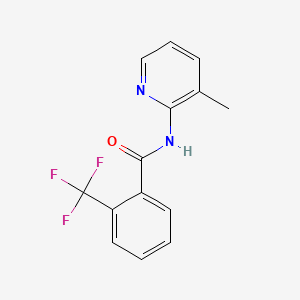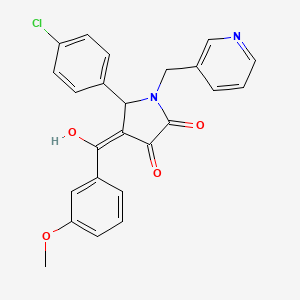![molecular formula C28H22N2O2 B13375706 2-(2-hydroxyethyl)-3-[2-(2-naphthyl)-1H-indol-3-yl]-1-isoindolinone](/img/structure/B13375706.png)
2-(2-hydroxyethyl)-3-[2-(2-naphthyl)-1H-indol-3-yl]-1-isoindolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-hydroxyethyl)-3-[2-(2-naphthyl)-1H-indol-3-yl]-1-isoindolinone is a complex organic compound that features a unique combination of functional groups, including a hydroxyethyl group, a naphthyl group, and an indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethyl)-3-[2-(2-naphthyl)-1H-indol-3-yl]-1-isoindolinone typically involves multi-step organic reactions. One common method includes the condensation of β-naphthol with ethylene chlorohydrin, followed by cyclization and further functionalization to introduce the indole and isoindolinone moieties . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-hydroxyethyl)-3-[2-(2-naphthyl)-1H-indol-3-yl]-1-isoindolinone undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The naphthyl and indole rings can undergo reduction reactions to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs. These products can have different physical and chemical properties, making them useful for specific applications in research and industry.
Aplicaciones Científicas De Investigación
2-(2-hydroxyethyl)-3-[2-(2-naphthyl)-1H-indol-3-yl]-1-isoindolinone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 2-(2-hydroxyethyl)-3-[2-(2-naphthyl)-1H-indol-3-yl]-1-isoindolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting or modulating their activity. The hydroxyethyl group can form hydrogen bonds with amino acid residues, while the aromatic rings can participate in π-π interactions, enhancing binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthol: A simpler compound with a naphthyl group and a hydroxyl group, used as an intermediate in dye production.
Indole-3-acetic acid: A naturally occurring plant hormone with an indole structure, involved in plant growth and development.
Naphthalen-2-ethanol: Similar to 2-(2-hydroxyethyl)-3-[2-(2-naphthyl)-1H-indol-3-yl]-1-isoindolinone but lacks the indole and isoindolinone moieties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to biological research and industrial processes.
Propiedades
Fórmula molecular |
C28H22N2O2 |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
2-(2-hydroxyethyl)-3-(2-naphthalen-2-yl-1H-indol-3-yl)-3H-isoindol-1-one |
InChI |
InChI=1S/C28H22N2O2/c31-16-15-30-27(21-9-3-4-10-22(21)28(30)32)25-23-11-5-6-12-24(23)29-26(25)20-14-13-18-7-1-2-8-19(18)17-20/h1-14,17,27,29,31H,15-16H2 |
Clave InChI |
BHZLWJXYQNMISX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C3=C(C4=CC=CC=C4N3)C5C6=CC=CC=C6C(=O)N5CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Isobutyl-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375623.png)

![3-Cyclohexyl-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375632.png)
![6-[(4-methyl-1-piperazinyl)methyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B13375644.png)

![1-(3-chlorobenzyl)-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13375666.png)
![N-[3-(4-morpholinyl)propyl]-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B13375672.png)

![N-(4,5-dihydronaphtho[2,1-d][1,3]thiazol-2-yl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B13375679.png)
![3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13375681.png)
![N-(4-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B13375693.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B13375704.png)
![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B13375707.png)
